molecular formula C19H21ClFN3O3S B2507016 4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide CAS No. 478259-18-6

4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide

Cat. No. B2507016
CAS RN: 478259-18-6
M. Wt: 425.9
InChI Key: NXTMWBSPLKEKKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the condensation reactions between different benzaldehydes and carbohydrazides or sulfonyl chlorides in the presence of a solvent and a base. For instance, paper describes the synthesis of a benzothiophene carbohydrazide derivative using glacial acetic acid in ethanol, while paper details the formation of a piperidinyl-diphenyl-methanol derivative using methylene dichloride as the solvent and triethylamine as the base. These methods suggest that the synthesis of the compound would likely follow a similar pathway, involving the condensation of a fluorobenzyl-piperidine derivative with a chlorobenzene sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as mentioned in papers and . Additionally, paper provides crystallographic data, indicating that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted from a regular tetrahedron. These findings imply that the molecular structure of "4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide" would also be elucidated using similar analytical methods, with attention to the conformation of the piperidine ring and the electronic effects of the fluorine and chlorine substituents.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are inferred from their structural characteristics and the methods used for their synthesis and characterization. For instance, the solubility of these compounds in organic solvents, as well as their melting points, could be predicted based on the presence of long alkyl chains or rigid aromatic systems, as seen in papers and . The electronic properties, such as dipole moments and electron distribution, would be influenced by the substituents present on the aromatic rings, as discussed in paper . These insights would be relevant for understanding the properties of "4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide," especially in the context of its potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A study by Proszenyák et al. (2005) describes the synthesis of a related compound, 4-(4-fluorobenzyl)piperidine, through the Grignard reaction. This synthesis method could potentially be adapted for 4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide (Proszenyák et al., 2005).

  • Crystal Structure Analysis : Salian et al. (2018) examined the crystal structures of similar compounds, including 4-chloro-N'-benzenesulfonohydrazide derivatives. These studies provide insights into the structural characteristics and could inform research on 4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide (Salian et al., 2018).

Applications in Drug Development

  • Neuroreceptor Affinity : Research by Betti et al. (1999) on derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, including compounds with a similar structure to 4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide, revealed high affinity and selectivity for certain neuroreceptors. This indicates potential applications in neuropharmacology (Betti et al., 1999).

  • PET Radioligand Development : Labas et al. (2011) developed PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B NMDA receptors. This research suggests that analogs of 4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide could be used in developing new imaging agents (Labas et al., 2011).

Biochemical and Pharmacological Investigations

  • Antibacterial Activity : A study by Khalid et al. (2016) on N-substituted derivatives of 1,3,4-oxadiazole, structurally related to 4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide, displayed moderate antibacterial activity. This suggests possible applications in developing new antibacterial agents (Khalid et al., 2016).

  • Anti-Alzheimer's Agents : Research by Gupta et al. (2020) on N-benzylated derivatives for anti-Alzheimer's activity points to potential applications of 4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide in Alzheimer's disease treatment (Gupta et al., 2020).

properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]piperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-16-4-6-18(7-5-16)28(26,27)23-22-19(25)15-8-10-24(11-9-15)13-14-2-1-3-17(21)12-14/h1-7,12,15,23H,8-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTMWBSPLKEKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide

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